2-Azido-1-(2,5-dimethoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

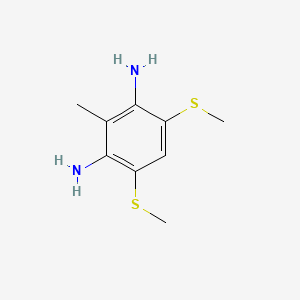

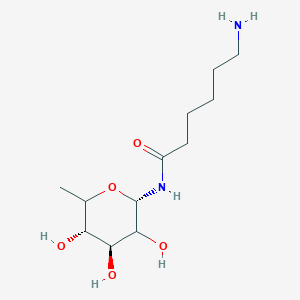

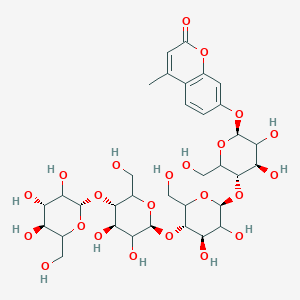

“2-Azido-1-(2,5-dimethoxyphenyl)ethanone” is a compound with the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 . It is a compound that is useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-Azido-1-(2,5-dimethoxyphenyl)ethanone” consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“2-Azido-1-(2,5-dimethoxyphenyl)ethanone” is a light-yellow crystal . It has a melting point of 90°C and is soluble in acetone, chloroform, dichloromethane, and tetrahydrofuran . It is stored in an amber vial, under an inert atmosphere, at -20°C .Scientific Research Applications

Chemical Synthesis and Protective Group Applications : Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a compound structurally related to 2-Azido-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its efficacy as a chemical protective group in esterification reactions, though no photolytic phenomena were observed in various solvents (Li Hong-xia, 2007).

Study of Pyrolysis Products : Kelly B Texter et al. (2018) identified the pyrolysis products of a related substance, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), indicating the formation of several products under pyrolytic conditions, which has implications for understanding its thermal stability and potential inhalation hazards (Kelly B Texter et al., 2018).

Photochemical Reactivity Studies : A study on a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), examined its photochemical reactivity. The research by A. Castellan et al. (1990) indicates significant insight into the photochemical behaviors of similar compounds, which could be relevant for understanding the behavior of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone (A. Castellan et al., 1990).

Creation of Beta-Blocker Analogues : Haribabu Ankati et al. (2008) utilized a compound similar to 2-Azido-1-(2,5-dimethoxyphenyl)ethanone in the synthesis of optically pure 2-azido-1-arylethanols. These compounds were then used to create beta-adrenergic receptor blocker analogues, highlighting the potential pharmaceutical applications (Haribabu Ankati et al., 2008).

Exploration of Thermal Decomposition : P. Cardillo et al. (2010) investigated the thermal decomposition of various azides, including 1-(2-azidophenyl)-1-ethanone, which is structurally related to 2-Azido-1-(2,5-dimethoxyphenyl)ethanone. This research provides insights into the stability and reactivity of such compounds under thermal stress (P. Cardillo et al., 2010).

Investigations in Photochemical Reactivity : Another study, focusing on the photochemical reactivity of azides like 2-azido-1,3-thiazole and 2-azido-1,3-benzothiazole, provides insight into the general behavior of azido compounds under irradiation, which could be relevant to understanding the properties of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone (M. D’Auria et al., 2009).

Synthesis of Novel Analogs : B. Palmer et al. (2007) synthesized azido analogs of 5,6-dimethylxanthenone-4-acetic acid, which could be used for photoaffinity labeling of proteins. This method could potentially apply to the synthesis of azido analogs of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone for similar applications (B. Palmer et al., 2007).

properties

IUPAC Name |

2-azido-1-(2,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-7-3-4-10(16-2)8(5-7)9(14)6-12-13-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHKNYFVUOAZIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(2,5-dimethoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

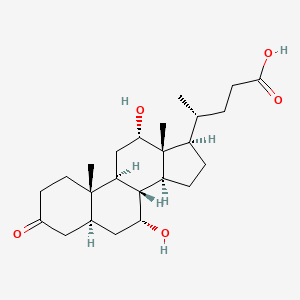

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)